![molecular formula C10H10F3NO4S2 B7577158 1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577158.png)
1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the inhibition of specific enzymes. For example, the compound has been reported to inhibit DPP-4 by binding to its active site and preventing the breakdown of incretin hormones. This results in increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to improve glucose tolerance and insulin secretion in animal models of diabetes. The compound has also been shown to reduce blood glucose levels and improve lipid metabolism in diabetic rats. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of this compound is its potential toxicity and side effects. Therefore, careful evaluation of its safety profile is necessary before using it in lab experiments.
Future Directions
There are several future directions for the research on 1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One potential direction is to investigate its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to evaluate its safety profile and potential side effects. Furthermore, the compound's potential as a lead compound for the development of new drugs targeting specific enzymes needs to be explored.
Synthesis Methods
The synthesis of 1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the reaction of thiophene-2-sulfonamide with trifluoroacetic anhydride in the presence of pyrrolidine. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. This method has been reported to yield high purity and good yields of the product.
Scientific Research Applications
1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen phosphorylase. These enzymes are involved in the regulation of glucose metabolism and have been targeted for the treatment of diabetes and other metabolic disorders.
properties
IUPAC Name |
1-thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S2/c11-10(12,13)9(8(15)16)3-4-14(6-9)20(17,18)7-2-1-5-19-7/h1-2,5H,3-4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOXJBGUURSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thiophen-2-ylsulfonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.